molecular formula C12H15NO5 B14045566 4-Nitrophenyl 2-methyl butyl carbonate

4-Nitrophenyl 2-methyl butyl carbonate

Cat. No.: B14045566
M. Wt: 253.25 g/mol
InChI Key: IXMZSBLZBVFCFC-UHFFFAOYSA-N
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Description

4-Nitrophenyl 2-methyl butyl carbonate is an organic compound that belongs to the class of carbonates It is characterized by the presence of a nitrophenyl group attached to a carbonate moiety, which is further linked to a 2-methyl butyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrophenyl 2-methyl butyl carbonate typically involves the reaction of 4-nitrophenol with 2-methyl butyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbonate ester. The general reaction scheme is as follows:

4-Nitrophenol+2-Methyl butyl chloroformate4-Nitrophenyl 2-methyl butyl carbonate+HCl\text{4-Nitrophenol} + \text{2-Methyl butyl chloroformate} \rightarrow \text{this compound} + \text{HCl} 4-Nitrophenol+2-Methyl butyl chloroformate→4-Nitrophenyl 2-methyl butyl carbonate+HCl

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of activated carbonates, such as bis(methyl salicyl) carbonate, can facilitate the preparation of polycarbonates by reducing reaction times and heat exposure during polymerization .

Chemical Reactions Analysis

Types of Reactions: 4-Nitrophenyl 2-methyl butyl carbonate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the compound can hydrolyze to yield 4-nitrophenol and 2-methyl butanol.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The carbonate group can be substituted by nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or alcohols under mild conditions.

Major Products:

    Hydrolysis: 4-Nitrophenol and 2-Methyl butanol.

    Reduction: 4-Aminophenyl 2-methyl butyl carbonate.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

4-Nitrophenyl 2-methyl butyl carbonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of polycarbonates and other polymers.

    Biology: Employed in enzyme assays to study the activity of esterases and other hydrolytic enzymes.

    Medicine: Potential use in drug delivery systems due to its ability to form biodegradable polymers.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Nitrophenyl 2-methyl butyl carbonate involves the cleavage of the carbonate ester bond, which can be catalyzed by enzymes or chemical reagents. The nitrophenyl group acts as a leaving group, facilitating the formation of the desired products. The molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used.

Comparison with Similar Compounds

Uniqueness: 4-Nitrophenyl 2-methyl butyl carbonate is unique due to its specific combination of a nitrophenyl group and a 2-methyl butyl chain, which imparts distinct chemical and physical properties. Its ability to undergo various reactions and its applications in multiple fields make it a versatile compound in scientific research and industry.

Properties

Molecular Formula

C12H15NO5

Molecular Weight

253.25 g/mol

IUPAC Name

2-methylbutyl (4-nitrophenyl) carbonate

InChI

InChI=1S/C12H15NO5/c1-3-9(2)8-17-12(14)18-11-6-4-10(5-7-11)13(15)16/h4-7,9H,3,8H2,1-2H3

InChI Key

IXMZSBLZBVFCFC-UHFFFAOYSA-N

Canonical SMILES

CCC(C)COC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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